molecular formula C6H6O4 B1340362 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione CAS No. 54885-06-2

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione

Cat. No. B1340362
CAS RN: 54885-06-2
M. Wt: 142.11 g/mol
InChI Key: BGKUPEWYMBTCJC-UHFFFAOYSA-N
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Description

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the CAS Number: 54885-06-2 . It has a molecular weight of 142.11 . The IUPAC name for this compound is (1R,5S)-3,8-dioxabicyclo[3.2.1]octane-2,4-dione .


Synthesis Analysis

The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione involves a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization . This process is promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic system .


Molecular Structure Analysis

The molecular structure of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The polymerization of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione proceeds in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .


Physical And Chemical Properties Analysis

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a powder with a melting point of 128-129°C . The storage temperature for this compound is 4°C .

Safety And Hazards

The safety information for 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione could involve the synthesis of new polysaccharides, especially those displaying biological and physiological activity . This could be achieved by the controlled ring-opening polymerization of an unsaturated bicyclic acetal, followed by appropriate chemical modifications of the resulting polymer .

properties

IUPAC Name

3,8-dioxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKUPEWYMBTCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540466
Record name 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione

CAS RN

54885-06-2
Record name 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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